![molecular formula C7H3BrClN3O B11767879 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde is an organic compound with the molecular formula C7H3BrClN3O. It is a pale-yellow to yellow-brown solid, known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, chlorine, and a pyrrolo[2,1-F][1,2,4]triazine ring system, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of pyrrolo[2,1-F][1,2,4]triazine derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid.
Reduction: 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine: Lacks the aldehyde group, resulting in different reactivity and applications.
4-Chloro-7-iodopyrrolo[2,1-F][1,2,4]triazine:
7-Bromo-4-methylpyrrolo[2,1-F][1,2,4]triazine: Substitution of the chlorine atom with a methyl group, leading to variations in reactivity and biological activity.
Uniqueness
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, as well as the aldehyde functional group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H3BrClN3O |
|---|---|
Molekulargewicht |
260.47 g/mol |
IUPAC-Name |
7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H |
InChI-Schlüssel |
NSDWSCOKXVFHSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1C=O)C(=NC=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



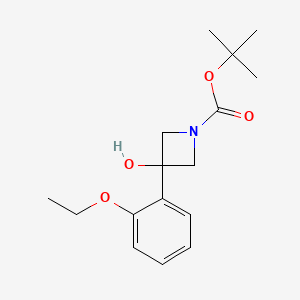
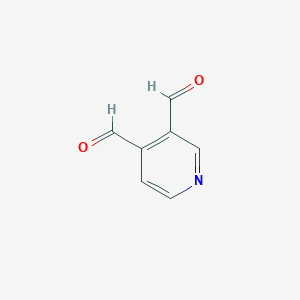
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
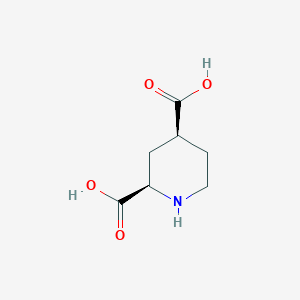
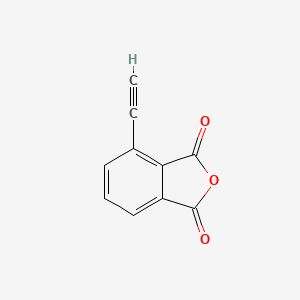

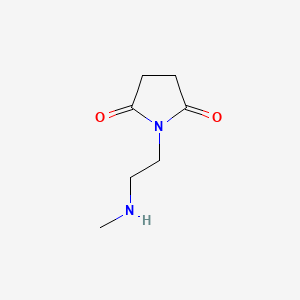
![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
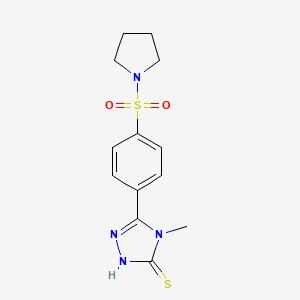
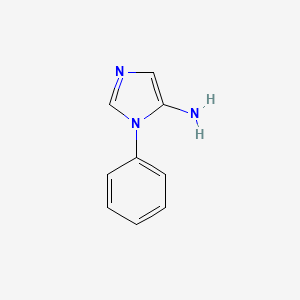
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
